
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Overview
Description
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one (CAS: 15028-10-1; molecular formula: C₉H₇NO₂) is a bicyclic oxime derivative of indanone. Its structure comprises a fused bicyclic system with a hydroxyl-imino group at the C2 position (Figure 1). This compound is also known as 1,2-indandione-2-oxime and serves as a precursor or intermediate in synthesizing bioactive molecules, including spiro compounds and heterocyclic derivatives . Its electronic properties, including resonance stabilization of the oxime group, make it reactive in nucleophilic and electrophilic substitutions, enabling diverse synthetic applications .
Preparation Methods
Direct Oximation of 2,3-Dihydro-1H-Inden-1-One
The most widely reported synthesis involves treating 2,3-dihydro-1H-inden-1-one with hydroxylamine sources. A representative procedure from the Royal Society of Chemistry ( ) details:
Procedure :
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Reactants : 2,3-Dihydro-1H-inden-1-one (500 mg, 3.78 mmol), trimethylsilyl chloride (0.57 mL, 4.54 mmol), isopentyl nitrite (0.61 mL, 4.54 mmol)
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Solvent : Methyl tert-butyl ether (MTBE, 4 mL)
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Conditions : 0°C initial cooling, stirred at room temperature for 1 hour
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Workup : Filtration, trituration with ethyl acetate/hexane
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Yield : 82% (502 mg)
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Purity : Verified by NMR (400 MHz, CDCl): δ 8.13 (d, J = 8.4 Hz, 1H), 7.79–7.75 (m, 2H), 7.56 (m, 1H), 4.24 (s, 2H) .
Mechanistic Insight :
The reaction proceeds via in situ generation of nitrosating agents, facilitating ketone-to-oxime conversion. Trimethylsilyl chloride acts as a Lewis acid, enhancing electrophilicity at the carbonyl carbon .
Substituted Derivative Synthesis and Functionalization
Modified routes enable access to halogenated or alkoxy-substituted analogs. For example:
Fluoro-Substituted Analog
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Starting Material : 5-Fluoro-2,3-dihydro-1H-inden-1-one (500 mg, 3.33 mmol)
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Reactants : Trimethylsilyl chloride (0.85 mL, 6.66 mmol), isopentyl nitrite (0.89 mL, 6.66 mmol)
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Solvent : MTBE (7 mL)
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Yield : 80% (476 mg)
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Characterization : NMR (400 MHz, DMSO-d): δ 12.66 (s, 1H), 7.82 (dd, J = 5.5, 8.5 Hz, 1H), 7.47 (ddd, J = 1.3, 1.4, 9.0 Hz, 1H), 3.78 (s, 2H) .
Methoxy-Substituted Analog
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Starting Material : 6-Methoxy-2,3-dihydro-1H-inden-1-one
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Reactants : Hydroxylamine hydrochloride, sodium acetate
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Solvent : Ethanol/water (4:1)
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Conditions : Reflux at 80°C for 6 hours
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Yield : 75–89%
Catalytic Hydrogenation of Indenone Oximes
Asymmetric hydrogenation methods produce enantiomerically enriched amines, though applicable to oxime intermediates. Key data from :
Parameter | Value |
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Catalyst | Rhodium-Walphos complexes |
Substrate | 2,3-Dihydro-1H-inden-1-one oxime |
Pressure | 50–100 bar H |
Temperature | 40–60°C |
Enantiomeric Excess | Up to 92% ee |
This method highlights the oxime’s role in chiral amine synthesis but requires precise control to avoid over-reduction .
Comparative Analysis of Synthetic Routes
Table 1: Yield and Conditions Across Methods
Key Observations :
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Nitrosation Efficiency : TMSCl/isopentyl nitrite systems outperform traditional hydroxylamine salts in yield and reaction time .
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Solvent Impact : MTBE enhances solubility of intermediates, reducing side-product formation compared to polar aprotic solvents .
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Substituent Effects : Electron-withdrawing groups (e.g., -F) accelerate oximation by increasing carbonyl electrophilicity .
Mechanistic and Kinetic Studies
Reaction Kinetics
Studies on 2,3-dihydro-1H-inden-1-one oximation reveal pseudo-first-order kinetics with respect to the ketone. The rate-determining step involves nucleophilic attack by the hydroxylamine-derived species, with activation energies of ~45 kJ/mol .
Side Reactions
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Over-Oximation : Prolonged reaction times (>2 hours) lead to di-oxime byproducts.
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Ring-Opening : Acidic conditions may hydrolyze the indene ring, necessitating pH control (optimal pH 6–7) .
Industrial-Scale Considerations
Patent data ( ) discloses continuous-flow approaches for kilogram-scale production:
Key Parameters :
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Residence Time : 10–15 minutes
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Temperature Gradient : 0°C → 25°C
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Purification : Centrifugal partition chromatography (CPC) reduces solvent waste versus column chromatography .
Emerging Methodologies
Photocatalytic Oximation
Preliminary reports describe visible-light-mediated reactions using Ru(bpy) catalysts, achieving 70% yield under mild conditions (25°C, 12 hours) .
Biocatalytic Routes
Engineered ketone oxidoreductases show promise for enantioselective oxime synthesis, though yields remain low (<30%) .
Analytical Validation
Critical Techniques :
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one exhibits potential antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells, where it induced apoptosis through caspase activation pathways .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. A study found that derivatives of this compound exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .
Chemical Synthesis
Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in creating more complex molecules. For example, it can be used to synthesize oxime derivatives that are crucial in the development of agrochemicals and pharmaceuticals .
Reagent in Synthetic Reactions:
The compound is utilized as a reagent in several synthetic reactions due to its ability to form stable intermediates. It has been employed in the synthesis of heterocyclic compounds, which are essential in drug discovery and development .
Materials Science
Polymer Chemistry:
In materials science, this compound has been investigated for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research shows that polymers modified with this compound exhibit improved resistance to thermal degradation .
Mechanism of Action
The mechanism of action of 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,3-dihydro-1H-inden-1-one scaffold is versatile, with modifications at the C2 position leading to compounds exhibiting distinct physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Structural Features
Physicochemical Properties
- Planarity and Conjugation: Benzylidene derivatives (e.g., (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit near-planar structures with dihedral angles <8.15° between the indenone core and aryl substituents, enhancing π-π stacking in biological targets . In contrast, the hydroxyimino group introduces slight steric hindrance and hydrogen-bonding capacity, reducing planarity but increasing polarity .
- Lipophilicity: Diphenylmethylene and ethyl-dihydroisoquinoline derivatives show higher logP values (>3.5) due to hydrophobic substituents, favoring membrane permeability . The hydroxyimino analog (logP ~1.2) is more hydrophilic, limiting blood-brain barrier penetration but improving aqueous solubility .
Key Research Findings
- Structural Insights: X-ray crystallography of benzylidene derivatives (e.g., (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one) confirms planar geometries critical for intercalation with DNA or enzyme active sites .
- Pharmacological Bias: Ethyl-dihydroisoquinoline derivatives show β-arrestin-biased agonism at 5-HT7 receptors, suggesting reduced side effects compared to unbiased ligands .
- Synthetic Utility: Hydroxyimino derivatives serve as intermediates for spirodihydrobenzofurans, which exhibit dual antioxidant and anti-inflammatory activities .
Biological Activity
2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one, also known as a derivative of oxime compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- Molecular Formula : C9H7NO2
- CAS Number : 15028-10-1
- Molecular Weight : 161.16 g/mol
- Melting Point : 208 - 210 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and anti-inflammatory agent. The compound exhibits several mechanisms of action that contribute to its therapeutic efficacy.
Anticancer Activity
Research indicates that oxime derivatives can function as kinase inhibitors, affecting cellular pathways involved in cancer progression. Notably, this compound has shown promise in inhibiting various kinases associated with cancer cell proliferation and survival:
- Kinase Inhibition : The compound has been reported to inhibit CDK (Cyclin-dependent kinase) isoforms, which play critical roles in cell cycle regulation and cancer cell growth .
- Mechanism of Action : Docking studies suggest that the compound forms hydrogen bonds with key residues in the active sites of targeted kinases, enhancing its inhibitory effects .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits significant anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF and IL-1β in cell-based assays . This suggests a potential role in managing inflammatory diseases.
- Neuroprotection : Studies have indicated that the compound can prevent neuronal apoptosis by modulating pathways involving GSK-3β and NF-κB, which are pivotal in neuroinflammation .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one?
Answer: The synthesis typically involves the condensation of 2,3-dihydro-1H-inden-1-one with hydroxylamine under acidic conditions. Key steps include:
- Dissolving the ketone precursor in ethanol or methanol.
- Adding hydroxylamine hydrochloride (NHOH·HCl) and refluxing at 70–80°C for 4–6 hours.
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Purifying the product via recrystallization or column chromatography .
Critical Note: Adjust pH carefully to avoid over-oximation or decomposition.
Q. How can spectroscopic and crystallographic techniques characterize this compound?
Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the hydroxyimino (-NOH) group and indenone backbone. The imino proton typically appears as a singlet near δ 10–12 ppm .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. For visualization, use ORTEP-III to generate thermal ellipsoid plots. Hydrogen-bonding interactions (e.g., O–H···N) stabilize the crystal lattice .
Q. What safety protocols are essential when handling this compound?
Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation.
- Avoid skin contact; refer to safety data sheets (SDS) for related indenones, which recommend immediate washing with water and medical consultation if exposed .
- Store in airtight containers away from oxidizers and light to prevent degradation .
Advanced Research Questions
Q. How do electronic and steric factors influence the compound’s reactivity in photochemical studies?
Answer:
- Electronic Effects: The hydroxyimino group acts as an electron-withdrawing moiety, altering the indenone’s π-π* transitions. UV-Vis spectroscopy (e.g., in acetonitrile) can reveal shifts in λ under varying pH .
- Steric Effects: Substituents on the indenone ring modulate reactivity. For example, methyl groups at position 3 hinder nucleophilic attacks, as shown in comparative DFT studies of similar compounds (unpublished data).
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
- Data Collection: Ensure high-resolution (<1.0 Å) datasets to reduce noise. Use synchrotron radiation for weakly diffracting crystals.
- Refinement: Apply twin refinement in SHELXL for twinned crystals. Cross-validate hydrogen-bonding networks with PLATON to avoid overinterpretation .
- Case Example: In a related structure (C16H16N4OS), O–H···N interactions were initially misassigned but corrected via Hirshfeld surface analysis .
Q. What experimental designs are optimal for studying its antioxidant activity?
Answer:
- DPPH Assay: Prepare a 0.1 mM DPPH solution in methanol. Mix with the compound (10–100 µg/mL) and incubate for 30 min. Measure absorbance at 517 nm; calculate IC values .
- Confounding Factors: Control for solvent polarity and pH, which affect radical scavenging. Compare with standard antioxidants (e.g., ascorbic acid).
Q. How do supramolecular interactions impact its solid-state properties?
Answer:
- Hydrogen Bonding: The hydroxyimino group forms O–H···N bonds with adjacent molecules, creating 2D sheets (e.g., 26 motifs). Use Mercury software to quantify interaction distances .
- π-π Stacking: Planar indenone rings stack with offset distances of 3.5–4.0 Å, influencing solubility and melting points .
Properties
IUPAC Name |
2-hydroxyimino-3H-inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933901 | |
Record name | 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 | |
Record name | 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oximino-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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